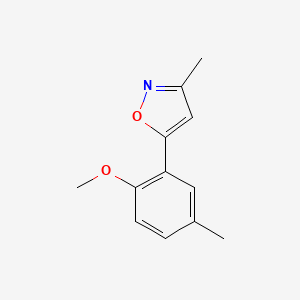
5-(2-Methoxy-5-methylphenyl)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-5-methylphenyl)-3-methylisoxazole is an organic compound with a complex structure that includes an isoxazole ring substituted with a methoxy and a methyl group on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-methylphenyl)-3-methylisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-5-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an acid catalyst . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Methoxy-5-methylphenyl)-3-methylisoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the isoxazole ring to other functional groups, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
5-(2-Methoxy-5-methylphenyl)-3-methylisoxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Methoxy-5-methylphenyl)-3-methylisoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol: This compound shares a similar phenyl ring structure but lacks the isoxazole ring.
3-Methylisoxazole: This compound contains the isoxazole ring but lacks the substituted phenyl ring.
2-Methoxy-5-methylphenyl isocyanate: This compound has a similar phenyl ring structure with different functional groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in multiple fields make it a valuable compound for scientific research and industrial applications .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
5-(2-methoxy-5-methylphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C12H13NO2/c1-8-4-5-11(14-3)10(6-8)12-7-9(2)13-15-12/h4-7H,1-3H3 |
Clé InChI |
JQOMXUQJGGYNIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)C2=CC(=NO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-3-methylbenzo[c]isoxazole](/img/structure/B15331335.png)
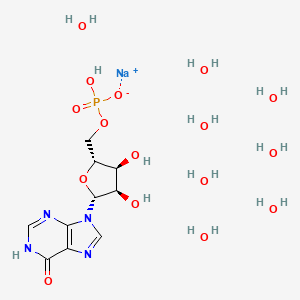
![Methyl 7-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B15331351.png)
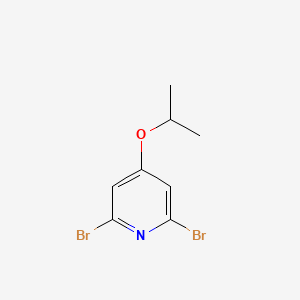


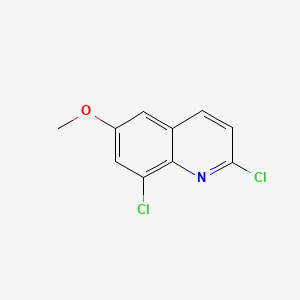
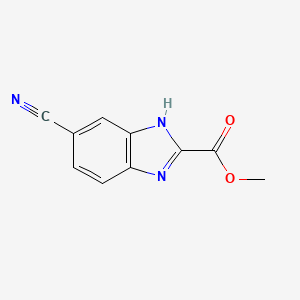

![7-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B15331416.png)
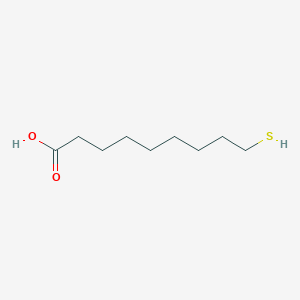
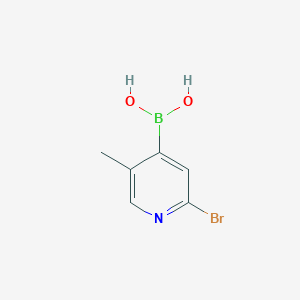
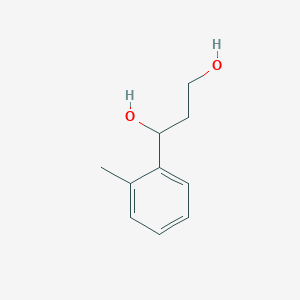
![2-([1,1'-Biphenyl]-3-yl)imidazo[1,2-a]pyridine](/img/structure/B15331438.png)
